4-(Bromomethyl)-3,3',5,5'-tetrafluoro-1,1'-biphenyl
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Overview
Description
4-(Bromomethyl)-3,3’,5,5’-tetrafluoro-1,1’-biphenyl is an organic compound that belongs to the class of halogenated biphenyls This compound is characterized by the presence of bromomethyl and tetrafluoro substituents on the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-3,3’,5,5’-tetrafluoro-1,1’-biphenyl typically involves the bromination of a suitable precursor. One common method involves the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light irradiation . The reaction is carried out in a solvent like dichloromethane or acetone at room temperature.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the raw materials and brominating agents are mixed and reacted in a controlled environment. This method ensures consistent product quality and higher yields .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-3,3’,5,5’-tetrafluoro-1,1’-biphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield an aminomethyl derivative, while coupling with a boronic acid would produce a biphenyl derivative.
Scientific Research Applications
4-(Bromomethyl)-3,3’,5,5’-tetrafluoro-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials and pharmaceuticals.
Biology: The compound can be used to modify biomolecules for studying their interactions and functions.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-3,3’,5,5’-tetrafluoro-1,1’-biphenyl involves its ability to undergo various chemical reactions that modify its structure and properties. The bromomethyl group is particularly reactive, allowing the compound to participate in a wide range of substitution and coupling reactions. These reactions can alter the electronic and steric properties of the molecule, making it useful in different applications .
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)benzonitrile: Similar in structure but with a nitrile group instead of fluorine atoms.
4-(Bromomethyl)benzoic acid: Contains a carboxylic acid group instead of fluorine atoms
Uniqueness
4-(Bromomethyl)-3,3’,5,5’-tetrafluoro-1,1’-biphenyl is unique due to the presence of both bromomethyl and tetrafluoro substituents. This combination imparts distinct electronic properties and reactivity, making it valuable for specific synthetic applications and research purposes .
Properties
CAS No. |
646507-95-1 |
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Molecular Formula |
C13H7BrF4 |
Molecular Weight |
319.09 g/mol |
IUPAC Name |
2-(bromomethyl)-5-(3,5-difluorophenyl)-1,3-difluorobenzene |
InChI |
InChI=1S/C13H7BrF4/c14-6-11-12(17)3-8(4-13(11)18)7-1-9(15)5-10(16)2-7/h1-5H,6H2 |
InChI Key |
PWABKIYMUNTSMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C2=CC(=C(C(=C2)F)CBr)F |
Origin of Product |
United States |
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